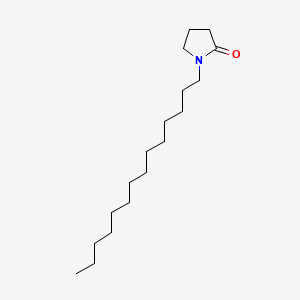

1-Tetradecylpyrrolidin-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

1-tetradecylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18(19)20/h2-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNVPKIIYQJWCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN1CCCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207769 | |

| Record name | Pyrrolidin-2-one, 1-tetradecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59005-06-0 | |

| Record name | Pyrrolidin-2-one, 1-tetradecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059005060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidin-2-one, 1-tetradecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of 1 Tetradecylpyrrolidin 2 One Analogues

Design Principles for N-Alkyl Pyrrolidin-2-one Derivatives

The fundamental design of N-alkyl pyrrolidin-2-one derivatives revolves around the strategic manipulation of the N-alkyl substituent and the core pyrrolidin-2-one structure. The five-membered pyrrolidine (B122466) ring serves as a versatile scaffold, offering opportunities for stereochemical diversity and three-dimensional exploration of pharmacophore space due to its non-planar, "puckered" nature. This inherent three-dimensionality is a key advantage in designing molecules that can interact effectively with biological targets.

A notable and environmentally conscious approach to synthesizing N-alkyl-2-pyrrolidones involves a two-step chemocatalytic system starting from glutamic acid. nih.gov This method utilizes a palladium-catalyzed reductive N-alkylation followed by thermally induced lactamization and decarboxylation to yield the desired N-alkyl-2-pyrrolidones. nih.gov This sustainable synthetic route provides a foundation for creating a diverse library of analogs for SAR studies. The design principles often focus on varying the length and branching of the N-alkyl chain and introducing substituents onto the pyrrolidinone ring to modulate physicochemical properties such as lipophilicity, which in turn influences biological activity.

Impact of N-Tetradecyl Chain Modifications on Biological Activity

The length of the N-alkyl chain is a critical determinant of the biological activity of N-alkyl-2-pyrrolidones, particularly in their function as skin penetration enhancers. While direct studies on 1-tetradecylpyrrolidin-2-one are limited, research on a homologous series of 1-alkyl-2-pyrrolidones provides a strong basis for understanding the impact of the N-tetradecyl chain.

A study investigating the effects of 1-ethyl-, 1-butyl-, 1-hexyl-, and 1-octyl-2-pyrrolidone on the transport of steroids across hairless mouse skin revealed a clear trend. nih.gov The enhancement of skin permeation was found to increase with the growing length of the N-alkyl chain. nih.gov This relationship was quantified as a nearly semilogarithmic linear correlation between the enhancement potency and the number of carbon atoms in the alkyl chain. nih.gov Specifically, for each methylene (B1212753) group added to the 1-alkyl-2-pyrrolidone, there was an approximate 3.5-fold increase in the enhancement potency. nih.gov

Extrapolating from this established trend, it is highly probable that this compound, with its 14-carbon alkyl chain, would exhibit significant skin penetration enhancement properties. The long, lipophilic tetradecyl chain is expected to effectively partition into and disrupt the lipid bilayers of the stratum corneum, thereby reducing its barrier function and facilitating the permeation of co-administered drugs. researchgate.netnih.gov The mechanism of action is believed to involve the enhancers penetrating the intercellular lipid matrix and altering its solubilizing capacity, which promotes the partitioning of the drug into the skin. nih.gov

Table 1: Effect of N-Alkyl Chain Length on Skin Permeation Enhancement

| N-Alkyl Pyrrolidin-2-one Derivative | Alkyl Chain Length | Observed Effect on Skin Permeation | Reference |

|---|---|---|---|

| 1-Ethyl-2-pyrrolidone | 2 | Baseline Enhancement | nih.gov |

| 1-Butyl-2-pyrrolidone | 4 | Increased Enhancement | nih.gov |

| 1-Hexyl-2-pyrrolidone | 6 | Further Increased Enhancement | nih.gov |

| 1-Octyl-2-pyrrolidone | 8 | Significant Enhancement | nih.gov |

| This compound | 14 | Predicted High Enhancement (Extrapolated) | N/A |

Substituent Effects on the Pyrrolidinone Ring System

Modifications to the pyrrolidinone ring itself also play a crucial role in determining the biological activity of these compounds. The introduction of substituents at various positions on the ring can influence the molecule's conformation, electronic properties, and ability to interact with biological targets.

For instance, in a series of pyrrolidine amide derivatives designed as N-acylethanolamine acid amidase (NAAA) inhibitors, substitutions on the terminal phenyl ring, which can be considered an analogue to modifications on the pyrrolidinone scaffold, significantly impacted inhibitory potency. nih.gov It was found that the binding pocket for this terminal group was tight, tolerating only small, lipophilic substituents. nih.gov Specifically, a 3-chloro substitution was more effective than the unsubstituted compound, while a 4-chloro substitution led to a decrease in potency. nih.gov Fluorine substitutions were generally well-tolerated. nih.gov These findings highlight the sensitivity of biological activity to the precise placement and nature of substituents on the ring system. Such principles can be applied to the design of novel this compound analogues with tailored activities.

Computational Approaches in SAR/QSAR Modeling

Computational methods, including both ligand-based and structure-based approaches, are invaluable tools for elucidating the SAR and QSAR of pyrrolidinone derivatives. These models provide quantitative relationships between the chemical structures of compounds and their biological activities, guiding the design of more potent and selective molecules.

Ligand-Based SAR/QSAR Methodologies

Ligand-based QSAR methods are particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov For a series of pyrrolidinone derivatives, these methods involve calculating a set of molecular descriptors that encode various physicochemical properties, such as electronic, steric, and hydrophobic features.

One common ligand-based technique is the development of a pharmacophore model, which identifies the essential structural features required for biological activity. For a series of heterocyclic diamidine derivatives, a four-point pharmacophore model identified positive ionic and aromatic features as crucial for their bioactivity as DNA binders. Another approach is Hologram QSAR (HQSAR), which uses molecular fragments to generate a fingerprint that is then correlated with biological activity. researchgate.net This method avoids the need for 3D structural alignment, which can be a challenge for flexible molecules. researchgate.net

Structure-Based SAR/QSAR for Pyrrolidinone-Target Interactions

When the 3D structure of the biological target is available, structure-based SAR/QSAR methods can provide detailed insights into the molecular interactions between the pyrrolidinone derivatives and their binding site. These approaches often involve molecular docking to predict the binding mode and affinity of the ligands.

For example, in a study of pyrrolidine derivatives as myeloid cell leukemia-1 (Mcl-1) inhibitors, molecular docking was used to understand the interactions between the ligands and key residues in the protein's binding site. This information was then used to support the development of 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models generate 3D contour maps that visualize the regions where modifications to the ligand structure would be favorable or unfavorable for activity, thereby guiding the design of new, more potent inhibitors. researchgate.net For pyrrolidinone-based inhibitors of protoporphyrinogen (B1215707) oxidase, a predictive CoMFA model was successfully established, and the substituent effects on the inhibitory activity were reasonably explained.

Table 2: Computational Approaches in Pyrrolidinone SAR/QSAR

| Methodology | Description | Application to Pyrrolidinones | Reference |

|---|---|---|---|

| Ligand-Based (HQSAR) | 2D QSAR method using molecular fragments to generate a predictive model without 3D alignment. | Used to develop models for pyrrolidinone derivatives, avoiding complexities of 3D structure alignment. | researchgate.net |

| Ligand-Based (Pharmacophore) | Identifies essential 3D arrangement of functional groups required for biological activity. | Applied to understand key features for activity in related heterocyclic compounds. | |

| Structure-Based (Molecular Docking) | Predicts the preferred orientation of a ligand when bound to a target protein. | Used to elucidate binding modes of pyrrolidinone derivatives to their target enzymes. | |

| Structure-Based (CoMFA/CoMSIA) | 3D-QSAR methods that correlate the 3D steric and electrostatic fields of molecules with their biological activity. | Developed to explain substituent effects and guide the design of novel pyrrolidinone-based inhibitors. | researchgate.net |

Advanced Theoretical and Computational Studies of 1 Tetradecylpyrrolidin 2 One

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is crucial in drug discovery for identifying potential protein targets and understanding the molecular basis of a ligand's activity. For 1-Tetradecylpyrrolidin-2-one, docking studies would elucidate how it fits into the binding pockets of various proteins.

Research Findings: While specific docking studies targeting this compound are not extensively documented in public literature, research on analogous N-substituted pyrrolidinone structures provides a strong predictive framework. Studies on pyrrolidinone derivatives as inhibitors of enzymes like tubulin and prolyl-tRNA synthetase reveal common interaction patterns. nih.govubaya.ac.id

The interaction of such compounds is often characterized by:

Hydrophobic Interactions: The long tetradecyl (C14) alkyl chain of this compound is expected to form extensive hydrophobic and van der Waals interactions with nonpolar residues within a protein's binding site. ontosight.ainih.gov This is a dominant feature for long-chain N-alkylpyrrolidones.

Hydrogen Bonding: The carbonyl oxygen of the pyrrolidin-2-one ring is a key hydrogen bond acceptor. nih.govresearchgate.net In studies of similar compounds, this oxygen atom is frequently predicted to form a crucial hydrogen bond with amino acid residues such as asparagine, tyrosine, or serine in the active site. nih.govresearchgate.net

Binding Affinity: The binding affinity is often quantified by a scoring function, such as a Glide gscore or similar metrics, which estimates the free energy of binding. nih.gov The significant hydrophobic contribution from the tetradecyl chain would likely lead to a favorable (i.e., more negative) binding score in nonpolar pockets.

Molecular docking simulations are typically performed using software like AutoDock, Glide, or Surflex-Dock. researchgate.netnih.gov The process involves preparing the 3D structure of the ligand and the target protein and then systematically sampling different ligand conformations and orientations within the protein's active site to find the most stable binding pose. nih.gov

Table 1: Predicted Ligand-Protein Interactions for this compound

| Target Class | Potential Interacting Residues | Type of Interaction | Predicted Role of Moiety |

|---|---|---|---|

| Kinases | Leucine, Valine, Isoleucine | Hydrophobic | Tetradecyl chain |

| Aspartate, Serine | Hydrogen Bond | Pyrrolidinone Oxygen | |

| Nuclear Receptors | Phenylalanine, Tryptophan | Hydrophobic, π-Alkyl | Tetradecyl chain & Pyrrolidinone Ring |

| Glutamine, Threonine | Hydrogen Bond | Pyrrolidinone Oxygen | |

| Synthetases | Alanine, Proline | Hydrophobic | Tetradecyl chain |

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of a molecule's conformational flexibility and its dynamic interactions with its environment, such as a protein receptor or a solvent. nih.govnih.gov

Research Findings: For this compound, MD simulations would be critical for understanding the behavior of its long, flexible tetradecyl chain. The simulation would typically be set up by placing the docked ligand-protein complex into a water box (e.g., using the TIP3P water model) and applying a force field (e.g., AMBER or GROMOS) to describe the interatomic forces. nih.govnih.gov

Key insights from MD simulations would include:

Conformational Flexibility: The tetradecyl chain can adopt numerous conformations. MD simulations can map the energy landscape of these conformations, revealing the most probable shapes the chain will assume within a binding pocket or in a solution.

Complex Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the simulation time (e.g., tens to hundreds of nanoseconds), researchers can assess the stability of the binding pose predicted by docking. rsc.org A stable RMSD suggests a persistent and strong interaction.

Interaction Dynamics: MD simulations show how protein-ligand interactions, such as hydrogen bonds, evolve over time. They can reveal whether a key hydrogen bond is stable, transient, or part of a network of water-mediated interactions. rsc.org

Table 2: Typical Parameters for an MD Simulation of a this compound-Protein Complex

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | AMBER ff14SB, GAFF | Describes the potential energy and forces of protein and ligand atoms. nih.gov |

| Water Model | TIP3P | Explicitly solvates the complex to mimic physiological conditions. nih.gov |

| System Size | ~50,000 - 100,000 atoms | Includes protein, ligand, water, and counter-ions. |

| Simulation Time | 50 - 200 nanoseconds | Allows for sufficient sampling of conformational space. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. nih.gov |

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. aps.org DFT provides detailed information about electron distribution, molecular orbitals, and reactivity, which is fundamental to understanding a molecule's chemical properties. nih.govnih.gov

Research Findings: Applying DFT calculations to this compound would offer a precise description of its electronic characteristics. Such calculations, often performed with basis sets like DZP (Double-Zeta plus Polarization), can determine properties that are not accessible through classical molecular mechanics. aps.org

DFT analysis would reveal:

Charge Distribution: The calculations would quantify the partial atomic charges, confirming the electronegativity of the carbonyl oxygen and the nitrogen atom within the pyrrolidinone ring. This is crucial for understanding electrostatic interactions and hydrogen bonding potential.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. aps.org For the pyrrolidinone moiety, these orbitals would likely be centered around the π-system of the amide bond.

Electrostatic Potential: A map of the molecular electrostatic potential would visually identify the electron-rich (negative potential, e.g., around the carbonyl oxygen) and electron-poor (positive potential) regions of the molecule, guiding the prediction of intermolecular interactions.

Table 3: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Characteristic | Significance |

|---|---|---|

| Partial Charge on Carbonyl Oxygen | Highly Negative | Strong hydrogen bond acceptor. |

| Partial Charge on Alkyl Chain | Near-Neutral / Slightly Positive (on CH2 adjacent to N) | Governs hydrophobic and van der Waals interactions. |

| HOMO Location | Primarily on the pyrrolidinone ring (p-orbitals of O, N, C=O) | Region susceptible to electrophilic attack. |

| LUMO Location | Primarily on the antibonding π* orbital of the carbonyl group | Region susceptible to nucleophilic attack. |

Prediction of ADME-Related Properties in an Academic Context

ADME (Absorption, Distribution, Metabolism, Excretion) properties determine the pharmacokinetic profile of a compound. nih.gov In silico ADME prediction is a standard practice in modern drug discovery to filter out candidates with poor pharmacokinetic potential before costly synthesis and experimentation. researchgate.netnih.gov Various computational models, many based on Quantitative Structure-Property Relationships (QSPR), are used for these predictions. researchgate.net

Research Findings: For this compound, its ADME properties can be predicted using software like SwissADME or QikProp. nih.govnih.gov The predictions are based on its chemical structure, particularly its high lipophilicity due to the tetradecyl chain.

Predicted ADME profile:

Lipophilicity (logP): The calculated octanol-water partition coefficient (logP) is expected to be high, indicating poor water solubility but high membrane permeability.

Distribution: A high volume of distribution is expected, with a tendency to partition into fatty tissues and cross the blood-brain barrier (BBB) due to its lipophilic nature. nih.gov

Metabolism: The molecule may be a substrate for cytochrome P450 (CYP) enzymes, potentially undergoing hydroxylation on the alkyl chain or the pyrrolidinone ring. In silico tools can predict which CYP isozymes are likely to be involved. nih.gov

Drug-likeness: The compound's adherence to rules like Lipinski's Rule of Five can be evaluated. Due to its high molecular weight and high logP, it may violate one or more of these rules, which is common for highly lipophilic molecules. mdpi.com

Table 4: Predicted ADME-Related Properties for this compound

| Property | Predicted Value / Classification | Implication |

|---|---|---|

| Molecular Weight | ~281.5 g/mol | Complies with Lipinski's Rule (<500) |

| logP (Lipophilicity) | > 5.0 | High lipophilicity, potential for poor solubility but good permeability. Violates Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | Complies with Lipinski's Rule (<10) |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. nih.gov |

| Blood-Brain Barrier (BBB) Permeant | Yes | Likely to cross into the central nervous system. nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-dodecyl-2-pyrrolidone |

| Asparagine |

| Tyrosine |

| Serine |

| Leucine |

| Valine |

| Isoleucine |

| Phenylalanine |

| Tryptophan |

| Glutamine |

| Threonine |

| Alanine |

| Proline |

Research Applications of 1 Tetradecylpyrrolidin 2 One and Its Derivatives

Utilization as Chemical Probes in Biological Research

Currently, there is a notable lack of specific research detailing the use of 1-Tetradecylpyrrolidin-2-one as a chemical probe in biological research. Chemical probes are specialized small molecules used to study and manipulate biological systems. While the pyrrolidone scaffold is present in various biologically active molecules, the specific application of the tetradecyl derivative in this context is not well-established in scientific literature.

Role in Materials Science Applications (e.g., Photographic Materials)

The application of this compound is most prominently documented in the field of materials science, particularly within the photographic industry. Several patents disclose its use as a component in the formulation of photographic materials, specifically in silver halide emulsions. In this context, it is believed to function as a surfactant or a solvent, contributing to the stability and performance of the emulsion. Its long alkyl chain provides hydrophobic characteristics, while the polar lactam ring offers hydrophilicity, enabling it to act at interfaces within the photographic material.

The table below summarizes key information from patents regarding the properties and synthesis of this compound for its use in various applications, including materials science.

| Property | Value | Source |

| Purity | 96.9% | US5294644A |

| Appearance | Clear, water-white liquid | US5294644A |

| Boiling Point | 190° C. at 1.0 mm of Hg | US5294644A |

| Viscosity | 2 cps | US5294644A |

| Cloud Point (10% H₂O) | 33° C. | US5294644A |

| pH (10% in 50/50 IPA/H₂O) | 5.9 | US5294644A |

| Synthesis Method | Reaction of tetradecylamine (B48621) with γ-butyrolactone | US5294644A |

Development as Lead Compounds for Pre-clinical Drug Discovery Initiatives

Direct evidence for the development of this compound as a lead compound in pre-clinical drug discovery is scarce. A lead compound is a chemical entity that demonstrates pharmacological or biological activity and serves as a starting point for drug development. While the broader class of N-alkyl-2-pyrrolidones has been explored for their roles as penetration enhancers in transdermal drug delivery systems, this function is primarily related to formulation and not intrinsic therapeutic activity.

The ability of long-chain N-alkyl-2-pyrrolidones to enhance the permeation of drugs through the skin is attributed to their surfactant-like properties, which can disrupt the lipid barrier of the stratum corneum. This property is valuable in the formulation of topical and transdermal medications. However, this role as an excipient does not classify it as a "lead compound" for drug discovery, which implies a direct therapeutic effect. Further research would be necessary to identify any specific biological targets and therapeutic potential of this compound itself.

Other Emerging Academic and Industrial Applications

Beyond its use in photographic materials, this compound and related N-alkyl-2-pyrrolidones have found utility in a variety of other industrial and academic applications, primarily leveraging their surfactant and solvent properties.

Surfactant in Cleaning Formulations: Due to its amphiphilic nature, this compound can act as a surfactant. The pyrrolidone ring serves as the hydrophilic head, and the long tetradecyl chain acts as the hydrophobic tail. This structure allows it to be effective in aqueous cleaning solutions for industrial applications, where it can help to solubilize and remove oils and greases.

Viscosity Builders: The long alkyl chains of compounds like this compound can lead to the formation of micelles and other aggregates in solution, which can significantly increase the viscosity of a formulation. This property is useful in creating gel or paste-like products from low-viscosity liquids.

Clarifying Agents: N-alkyl-2-pyrrolidones have been investigated as clarifying agents for beverages. Their ability to complex with phenolic compounds and other impurities allows for their removal, leading to improved clarity and taste.

Fragrance Additives: Some patents list this compound as a potential fragrance additive, suggesting a role in the cosmetics and perfume industry.

The diverse applications of N-alkyl-2-pyrrolidones are summarized in the following table:

| Application Area | Specific Use | Relevant Compounds |

| Industrial Cleaning | Surfactant in aqueous alkaline cleaners | N-alkyl-2-pyrrolidones |

| Formulation Science | Viscosity builder | N-(C12-C14) alkyl pyrrolidones |

| Food & Beverage | Clarifying agent for beverages | Water-soluble pyrrolidones |

| Cosmetics | Fragrance additive | This compound |

| Biocidal Agents | Component of biocidal washing agents (e.g., with iodine) | N-(C12-C22) alkyl pyrrolidones |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。